- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Cas no 912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-)
5H-Ciclopenta[b]piridin-7-olo, 6,7-diidro, (7R)- è un composto eterociclico chirale con una struttura biciclica che combina un anello di piridina e un anello di ciclopentano. La presenza del gruppo idrossile in posizione 7 e la configurazione stereochimica (7R) conferiscono specificità molecolare e potenziale attività biologica. Questo intermedio è particolarmente utile in sintesi organiche avanzate, specialmente nella produzione di farmaci e composti bioattivi, grazie alla sua elevata purezza ottica e alla reattività selettiva. La sua struttura rigida e funzionalizzata lo rende adatto per applicazioni in chimica farmaceutica, dove la stereoselettività è cruciale per l'efficacia dei principi attivi.
912277-45-3 structure
Product Name:5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-
Numero CAS:912277-45-3
MF:C8H9NO
MW:135.163161993027
CID:3031875
PubChem ID:86306473
Update Time:2025-06-20
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-
- (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- (R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol
- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (ACI)
- E72697
- (7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- SCHEMBL17549915
- 912277-45-3
- CS-0162156
- XLPDFBUFTAWCIB-SSDOTTSWSA-N
- BS-46240
- 5H-cyclopenta[b]pyridin-7-ol,6,7-dihydro-,(7S)-
- (7R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol
-
- Inchi: 1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m1/s1
- Chiave InChI: XLPDFBUFTAWCIB-SSDOTTSWSA-N
- Sorrisi: O[C@@H]1CCC2C=CC=NC1=2
Proprietà calcolate
- Massa esatta: 135.068413911g/mol
- Massa monoisotopica: 135.068413911g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 126
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 33.1Ų
Proprietà sperimentali
- Densità: 1.243±0.06 g/cm3(Predicted)
- Punto di ebollizione: 291.2±25.0 °C(Predicted)
- pka: 13.30±0.20(Predicted)
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Informazioni sulla sicurezza
- Condizioni di conservazione:2-8°C
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV395-50mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 50mg |
1246.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV395-200mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 200mg |
2492.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y1229316-1g |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 95% | 1g |
$1000 | 2024-06-03 | |
| Aaron | AR00H313-100mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 100mg |
$204.00 | 2025-02-12 | |
| Aaron | AR00H313-250mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 250mg |
$306.00 | 2025-02-12 | |
| Aaron | AR00H313-1g |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 1g |
$612.00 | 2025-02-12 | |
| 1PlusChem | 1P00H2SR-100mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 100mg |
$204.00 | 2024-04-20 | |
| 1PlusChem | 1P00H2SR-250mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 250mg |
$305.00 | 2024-04-20 | |
| 1PlusChem | 1P00H2SR-1g |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 1g |
$628.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-100mg |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 97% | 100mg |
¥1520.00 | 2024-04-25 |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Trimethylaluminum Catalysts: (1R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol Solvents: Toluene , Hexane ; 30 min, rt
1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt
1.3 Reagents: Methanol ; 30 min, rt
1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt
1.3 Reagents: Methanol ; 30 min, rt
Riferimento
- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis, Journal of the American Chemical Society, 2019, 141(49), 19415-19423
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Riferimento
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
Riferimento
- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives, Angewandte Chemie, 2006, 45(31), 5194-5197
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; rt → 0 °C; 19 h, rt
1.2 Reagents: Manganese oxide (MnO2) ; rt
2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Manganese oxide (MnO2) ; rt
2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
Riferimento
- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives, Angewandte Chemie, 2006, 45(31), 5194-5197
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Raw materials
- 2,3-Cyclopentenopyridine
- (S)-(+)-a-Methoxyphenylacetic Acid
- 5,6-Dihydro-7H-cyclopentabpyridin-7-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αR)-α-methoxybenzeneacetate
- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro-, 7-acetate, (7R)-
- (2R)-2-methoxy-2-phenylacetic acid
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
- (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αS)-α-methoxybenzeneacetate
- 6,7-Dihydro-5H-cyclopentaBpyridine 1-oxide
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Preparation Products
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Letteratura correlata
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti